molecular formula C13H11BClF4N B8094900 1-[1-(2-Chlorophenyl)vinyl]pyridinium

1-[1-(2-Chlorophenyl)vinyl]pyridinium

Cat. No.: B8094900
M. Wt: 303.49 g/mol
InChI Key: HULPRUQZMNYNEY-UHFFFAOYSA-N
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Description

1-[1-(2-Chlorophenyl)vinyl]pyridinium is a pyridinium-based compound with the molecular formula C₁₃H₁₁ClN⁺ and a molar mass of 216.68614 g/mol . Its structure features a pyridinium cation linked to a 2-chlorophenyl group via a vinyl bridge, conferring both aromatic and ionic characteristics.

Properties

IUPAC Name

1-[1-(2-chlorophenyl)ethenyl]pyridin-1-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN.BF4/c1-11(15-9-5-2-6-10-15)12-7-3-4-8-13(12)14;2-1(3,4)5/h2-10H,1H2;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULPRUQZMNYNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C=C(C1=CC=CC=C1Cl)[N+]2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195801
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-[1-(2-Chlorophenyl)vinyl]pyridinium typically involves the reaction of 2-chlorobenzaldehyde with pyridine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-[1-(2-Chlorophenyl)vinyl]pyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

1-[1-(2-Chlorophenyl)vinyl]pyridinium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(2-Chlorophenyl)vinyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-Chlorophenyl)pyridinium Chloride

  • Structure : Pyridinium cation directly bonded to a 2-chlorophenyl group.
  • Properties :
    • Antibacterial Activity : Exhibits a zone of inhibition of 13 ± 0.11 mm against E. coli .
    • Chromatography : Lower Rf value (0.226 ) compared to bromo analogues, indicating higher polarity .

1-(2-Bromophenyl)pyridinium Chloride

  • Key Difference : Bromine substituent instead of chlorine.
  • Properties :
    • Antibacterial Activity : Slightly reduced efficacy (zone of inhibition: 11 ± 0.43 mm against E. coli) compared to the chloro analogue .
    • Chromatography : Higher Rf value (0.246 ), suggesting lower polarity .

Table 1: Comparison of Halogen-Substituted Pyridinium Derivatives

Compound Substituent Zone of Inhibition (mm, E. coli) Rf Value
1-(2-Chlorophenyl)pyridinium Cl 13 ± 0.11 0.226
1-(2-Bromophenyl)pyridinium Br 11 ± 0.43 0.246

Key Insight : The chloro substituent enhances antibacterial activity and polarity compared to bromo, likely due to chlorine’s higher electronegativity and smaller atomic radius, improving interactions with bacterial targets .

Bulky Substituent-Containing Pyridinium Salts

1-(1-Adamantyl)pyridinium Bromide

  • Structure : Adamantyl group (bulky tricyclic hydrocarbon) attached to pyridinium.
  • Properties :
    • Melting Point : 245°C (dec.), significantly higher than chloro/bromo derivatives, due to adamantyl’s rigid structure enhancing crystallinity .
    • Applications : Used in heterocyclic building blocks and supramolecular chemistry.

Key Insight : Bulky substituents like adamantyl increase thermal stability but may reduce solubility in polar solvents.

Amino-Functionalized Pyridinium Derivatives

1-(2-((2-Chlorophenyl)amino)ethyl)-4-methylpyridinium Chloride

  • Structure: Contains an aminoethyl linker and a methyl group on the pyridinium ring.
  • Applications: Likely explored for targeted drug delivery due to tunable interactions.

Non-Pyridinium Analogues with 2-Chlorophenyl Moieties

1-(2-Chlorophenyl)-2-thiourea

  • Structure : Thiourea group instead of pyridinium.
  • Applications : Used as an herbicide due to its enzyme-inhibiting properties .

Key Insight : Replacement of the pyridinium cation with neutral functional groups shifts applications from antimicrobial to agrochemical roles.

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